molecular formula C4H4N6S B13091531 Thiadiazolo[5,4-d]pyrimidine-5,7-diamine CAS No. 59886-09-8

Thiadiazolo[5,4-d]pyrimidine-5,7-diamine

Cat. No.: B13091531
CAS No.: 59886-09-8
M. Wt: 168.18 g/mol
InChI Key: AOTSGXXFCSZIRR-UHFFFAOYSA-N
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Description

Thiadiazolo[5,4-d]pyrimidine-5,7-diamine is a high-value chemical scaffold in medicinal chemistry research. This fused bicyclic heteroaromatic system is recognized as a privileged structure for designing novel bioactive molecules, particularly in oncology and neuroscience. Its structure is a bioisostere of purine bases, allowing it to potentially disrupt critical cellular processes in diseased cells . Researchers are exploring derivatives of this core structure as potent antiproliferative agents. Structural analogs, specifically the closely related thiazolo[5,4-d]pyrimidine derivatives, have demonstrated significant anticancer activity in screening studies, inhibiting colony formation and inducing apoptosis in cancer cell lines such as MGC-803 . Furthermore, the scaffold shows considerable promise in CNS drug discovery. Related diamino-substituted compounds have been identified as highly potent antagonists for targets like the TRPV1 receptor, which is implicated in pain management . Other derivatives have been developed as potent and selective antagonists for adenosine receptors (ARs), such as the A 2A AR, which is a recognized target for neurodegenerative diseases like Parkinson's and for novel antidepressant therapies . The 5,7-diamine functionality on the core structure provides key synthetic handles for further functionalization, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

59886-09-8

Molecular Formula

C4H4N6S

Molecular Weight

168.18 g/mol

IUPAC Name

thiadiazolo[5,4-d]pyrimidine-5,7-diamine

InChI

InChI=1S/C4H4N6S/c5-2-1-3(11-10-9-1)8-4(6)7-2/h(H4,5,6,7,8)

InChI Key

AOTSGXXFCSZIRR-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N=C1SN=N2)N)N

Origin of Product

United States

Synthetic Methodologies for Thiadiazolopyrimidine Based Compounds

General Synthetic Routes to the Thiadiazolopyrimidine Scaffold

The foundational step in the synthesis of thiadiazolo[5,4-d]pyrimidine-5,7-diamine is the construction of the core heterocyclic scaffold. This is typically accomplished through cyclization and annulation reactions or via one-pot multi-component strategies.

Cyclization Reactions and Annulation Strategies for Fused Systems

The formation of the fused thiadiazolopyrimidine system often involves the sequential construction of the pyrimidine (B1678525) ring onto a pre-existing thiadiazole core, or vice-versa. A common strategy begins with appropriately substituted thiadiazole precursors. For instance, 2-aminothiadiazoles can serve as key starting materials. These compounds can undergo condensation reactions with various reagents to build the adjacent pyrimidine ring.

One established method involves the reaction of 2-amino-1,3,4-thiadiazoles with reagents that provide the necessary carbon atoms to form the pyrimidine ring. For example, the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with diethyl-2-(ethoxymethylene)malonate can lead to the formation of the thiadiazolo[3,2-a]pyrimidine core through an initial aza-Michael addition followed by intramolecular cyclo-elimination. nih.gov Similarly, the reaction of 2-(2-cyanoacetamido)-1,3,4-thiadiazole with dimethylformamide-dimethylacetal (DMF-DMA) followed by heating in acetic acid results in the formation of a 6-cyano-7-oxo-7H- niscpr.res.innih.govmdpi.comthiadiazolo[3,2-a]pyrimidine, which can serve as a versatile intermediate for further functionalization. nih.govmdpi.com

Annulation strategies can also be employed, where a pre-formed pyrimidine derivative is used as the starting point for the construction of the fused thiadiazole ring. These methods, while less common for the thiadiazolo[5,4-d]pyrimidine system, are a staple in the synthesis of other fused heterocyclic systems and represent a viable alternative synthetic design.

One-Pot Multi-Component Reaction Approaches for Thiadiazolopyrimidine Synthesis

A notable example is the three-component reaction involving an aminothiadiazole, an aldehyde, and an active methylene (B1212753) compound. nih.gov This approach allows for the rapid assembly of the thiadiazolopyrimidine core in a single synthetic operation. For instance, the condensation of 2-amino-5-substituted phenyl-1,3,4-thiadiazole, an appropriate aldehyde, and ethyl acetoacetate (B1235776) can be facilitated to produce the desired fused heterocyclic system. niscpr.res.in The use of catalysts, such as vanadium oxide loaded on fluorapatite, can further enhance the efficiency and sustainability of these MCRs, allowing for rapid synthesis under mild, green conditions. rsc.orgrsc.org Such methodologies are highly valued for their atom economy and environmental friendliness. nih.gov

Synthesis of Diamine Functionalized Thiadiazolo[5,4-d]pyrimidine Derivatives

Once the thiadiazolopyrimidine scaffold is established, the next critical step is the introduction and subsequent modification of the diamine functional groups at the 5 and 7 positions.

Introduction of Amino Groups at Specific Positions (e.g., 5 and 7)

The introduction of amino groups at the C5 and C7 positions of the thiadiazolo[5,4-d]pyrimidine core is often achieved through the nucleophilic substitution of suitable leaving groups. A common precursor for this transformation is a dihalo-thiadiazolopyrimidine, such as a 5,7-dichloro derivative. This intermediate can be prepared from the corresponding dihydroxy compound by treatment with a chlorinating agent like phosphoryl chloride.

The subsequent reaction of the dichloro-thiadiazolopyrimidine with ammonia (B1221849) or primary/secondary amines leads to the stepwise or simultaneous substitution of the chlorine atoms to afford the desired 5,7-diamine derivatives. The regioselectivity of this substitution can often be controlled by carefully managing the reaction conditions, such as temperature and the nature of the amine nucleophile. For instance, the synthesis of N5-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamines has been reported, highlighting the feasibility of introducing diverse amino functionalities.

Modifications and Diversification of Side Chains on the Diamine Core

With the diamine core in place, further diversification can be achieved by modifying the side chains attached to the amino groups. This allows for the exploration of the structure-activity relationships of these compounds. For example, if primary amino groups are present at the 5 and 7 positions, they can be acylated, alkylated, or used in condensation reactions to introduce a wide array of substituents.

In the synthesis of novel 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, the diversification at the 5-position was achieved through Suzuki coupling reactions on a 5-halo precursor, demonstrating the utility of modern cross-coupling methodologies in the functionalization of this heterocyclic system. nih.gov This approach allows for the introduction of various aryl and heteroaryl groups, leading to a library of compounds with diverse structural features.

Advanced Synthetic Techniques and Sustainable Chemistry Considerations in Thiadiazolopyrimidine Preparation

Modern synthetic chemistry places a strong emphasis on the development of advanced techniques that are not only efficient but also environmentally benign. The synthesis of thiadiazolopyrimidines has benefited from these advancements.

Microwave-assisted synthesis has been shown to be a particularly effective technique for accelerating the synthesis of thiadiazolo- and thiazolopyrimidine derivatives. nih.govniscpr.res.innih.govmdpi.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. mdpi.com This method has been successfully applied to the condensation reactions used to form the core scaffold, as well as in the functionalization steps. nih.govniscpr.res.in The use of solid supports in conjunction with microwave heating offers a "dry media" approach that can further minimize the use of volatile organic solvents. niscpr.res.in

Structure Activity Relationship Sar Investigations of Thiadiazolopyrimidine Derivatives

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of thiadiazolo[5,4-d]pyrimidine-5,7-diamine derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic core. Research has focused on modifying different positions of the scaffold to understand their role in molecular recognition and pharmacological response, particularly as antagonists for adenosine (B11128) receptors. unicam.itnih.govnih.gov

The substituents at the R2 and R5 positions of the thiadiazolo[5,4-d]pyrimidine scaffold play a pivotal role in determining the affinity and efficacy of these compounds, particularly as human A2A adenosine receptor (AR) inverse agonists. nih.govnih.gov

At the R2 position , the presence of a 2-furanyl group has been established as a key feature for high affinity. This moiety is believed to engage in crucial interactions within the receptor's binding pocket. nih.govnih.gov

The R5 position has been extensively explored with various substitutions on the exocyclic amine (N5). The introduction of (hetero)arylalkyl chains at this position has been shown to significantly modulate the pharmacological profile. nih.govnih.gov For instance, substituting the N5-amine with a 4-(2-((thiophen-2-yl)methyl)thio)benzyl) group resulted in a compound with high affinity for the hA2A AR, exhibiting a Ki value of 1.1 nM. nih.gov

Further modifications revealed that the nature of the aryl group and the length of the alkyl linker are critical. A systematic exploration of N5-substituents, such as benzyl, phenethyl, and various heteroarylmethyl groups, has demonstrated that these modifications can fine-tune the potency and selectivity of the derivatives. nih.govnih.gov For example, compounds with a 4-methoxyphenethyl or a 3-fluorobenzyl group at the N5 position showed high affinity, with KH values in the femtomolar range for the hA2A AR. nih.gov

The following table summarizes the impact of different substituents at the R5 position on the binding affinity at the human A2A adenosine receptor.

CompoundR5 SubstituenthA2A Ki (nM)hA2A KH (pM)hA2A KL (nM)Reference
14-(2-((thiophen-2-yl)methyl)thio)benzyl)1.1-- nih.gov
2(4-methoxyphenyl)ethyl-7901.4 nih.gov
33-fluorobenzyl-9801.8 nih.gov
4(thiophen-2-yl)methyl0.89-- nih.gov
5(furan-2-yl)methyl0.48-- nih.gov

The amine groups at the 5- and 7-positions of the thiadiazolo[5,4-d]pyrimidine core are critical for establishing key interactions with biological targets. The N7-amino group, in particular, is often involved in forming hydrogen bonds with residues in the active site of receptors like the A2A AR. unicam.it

The chemical nature of the substituent on the N5-amine has a profound effect on target interactions. The introduction of arylalkyl and heteroarylalkyl groups influences not only the affinity but also the functional activity of the compounds, leading to inverse agonism at the hA2A AR. nih.govnih.gov This suggests that the N5-substituent explores a region of the binding pocket that can modulate the conformational state of the receptor.

Studies have shown that the presence of specific functional groups on the N5-substituent can lead to highly potent compounds. For example, derivatives with a terminal furan (B31954) or thiophene (B33073) ring on the N5-alkyl chain exhibit subnanomolar binding affinities and picomolar potencies in functional assays. nih.gov This highlights the importance of the electronic and steric properties of the amine substituent in achieving optimal target engagement.

The following table illustrates how different amine substitutions at the N5 position affect the functional potency (IC50) of these derivatives as hA2A AR inverse agonists.

CompoundN5 SubstituenthA2A IC50 (pM)Reference
6(furan-2-yl)methyl3.8 nih.gov
7(thiophen-2-yl)methyl8.1 nih.gov
8(1H-indol-3-yl)ethyl12 nih.gov
9(4-methoxyphenyl)ethyl19 nih.gov
103-fluorobenzyl25 nih.gov

Ligand-Based Drug Design and Pharmacophore Elucidation for Optimized Bioactivity

In the absence of a high-resolution crystal structure of the target receptor with a bound ligand, ligand-based drug design approaches are invaluable for optimizing the bioactivity of thiadiazolopyrimidine derivatives. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com

Pharmacophore modeling is a key technique in ligand-based design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.comnih.gov For thiadiazolopyrimidine derivatives, a pharmacophore model for A2A AR antagonism would likely include:

A hydrogen bond acceptor feature associated with the nitrogen atoms in the pyrimidine (B1678525) ring.

A hydrogen bond donor feature from the N7-amino group.

A hydrophobic/aromatic region corresponding to the 2-furanyl group.

An additional hydrophobic or aromatic feature representing the N5-substituent, which explores a deeper part of the binding pocket.

By developing such a model based on a set of active compounds, medicinal chemists can virtually screen large chemical libraries to identify novel scaffolds or design new derivatives with improved potency and selectivity. mdpi.com This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Computational Approaches in SAR Studies to Predict and Rationalize Activity

Computational chemistry plays a crucial role in modern SAR studies, providing tools to predict the biological activity of novel compounds and to rationalize the observed experimental results at a molecular level. nih.govnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are frequently employed for thiadiazolopyrimidine and related heterocyclic systems. nih.govmdpi.com

3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to derive a statistical correlation between the 3D properties of a series of molecules and their biological activities. nih.govnih.gov These models generate contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are favorable or unfavorable for activity.

For instance, a CoMFA study on a series of inhibitors might reveal that:

Steric Fields: Green contours indicate regions where bulky substituents increase activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Fields: Blue contours highlight regions where positive charges enhance activity, whereas red contours indicate where negative charges are preferred.

CoMSIA provides additional information by analyzing other molecular fields like hydrophobicity, and hydrogen bond donor and acceptor properties, offering a more comprehensive understanding of the SAR. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By simulating the binding of thiadiazolopyrimidine derivatives into the active site of a target protein (e.g., a homology model of the A2A AR), researchers can:

Identify key amino acid residues involved in the binding.

Visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts.

Rationalize why certain substituents enhance or diminish activity.

Predict the binding affinity of new, unsynthesized compounds.

These computational approaches, when used in conjunction with experimental data, provide deep insights into the molecular basis of the SAR of thiadiazolo[5,4-d]pyrimidine derivatives, guiding the design of next-generation therapeutic agents with improved pharmacological profiles.

Biological Activity Profiles and Mechanistic Insights in Vitro Studies

Adenosine (B11128) Receptor Modulatory Activity

Derivatives of the thiadiazolo[5,4-d]pyrimidine class have been extensively investigated as modulators of adenosine receptors (ARs), which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.

In vitro binding assays have been instrumental in characterizing the affinity and selectivity of thiadiazolo[5,4-d]pyrimidine derivatives for the four adenosine receptor subtypes: A1, A2A, A2B, and A3.

Numerous studies have identified 7-amino-thiazolo[5,4-d]pyrimidine derivatives with high affinity for A1 and A2A receptors. For instance, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines showed nanomolar and even subnanomolar binding affinities for the human A1 (hA1) and human A2A (hA2A) adenosine receptors. Within this series, compounds such as a 2-(2-fluorobenzyl)-5-(furan-2yl) derivative demonstrated exceptional affinity with Ki values of 1.9 nM for hA1 and 0.06 nM for hA2A. Another compound with a 2-benzyl substitution showed a Ki of 0.5 nM for the hA1 receptor.

Further modifications of the scaffold, particularly at the N5-position, have yielded highly potent and selective ligands for the A2A receptor. The introduction of piperazine (B1678402) and piperidine (B6355638) moieties led to the development of compounds like 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, which exhibited a high binding affinity for the hA2A receptor with a Ki value of 8.62 nM. In another study, N5-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamines were identified as outstanding ligands, with two derivatives showing exceptionally high affinity for the hA2A receptor, reaching the femtomolar range.

While many derivatives show dual affinity for A1 and A2A receptors or selectivity for A2A, other modifications can direct selectivity towards the A3 subtype. A series of 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones was synthesized and evaluated, leading to the identification of 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one as a potent and selective ligand for the human A3 receptor, with a Ki of 18 nM.

Binding Affinity (Ki) of Selected Thiadiazolo[5,4-d]pyrimidine Derivatives for Human Adenosine Receptors
Compound DerivativeTarget ReceptorBinding Affinity (Ki, nM)
2-(2-fluorobenzyl)-5-(furan-2yl)-7-amino-thiazolo[5,4-d]pyrimidinehA11.9
2-(2-fluorobenzyl)-5-(furan-2yl)-7-amino-thiazolo[5,4-d]pyrimidinehA2A0.06
2-benzyl-7-amino-thiazolo[5,4-d]pyrimidine derivativehA10.5
2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diaminehA2A8.62
2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-onehA318

Beyond simple binding, functional in vitro assays, such as those measuring cyclic AMP (cAMP) levels, have elucidated the mechanism of action of these compounds. Many derivatives of the thiazolo[5,4-d]pyrimidine (B3050601) series have been characterized as potent antagonists or inverse agonists, particularly at the A2A receptor.

Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. In functional assays, N5-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamines were confirmed to act as potent inverse agonists at the hA2A receptor. unife.it Similarly, piperazine- and piperidine-containing derivatives were also identified as potent and selective hA2A AR inverse agonists. nih.gov For example, the compound 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine not only showed high affinity but also demonstrated potent inverse agonist activity with an IC50 value of 7.42 nM in cAMP assays. nih.gov

Other studies have characterized 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives as potent A2A AR antagonists. researchgate.net Selected compounds from this series demonstrated the ability to inhibit NECA-stimulated adenylyl cyclase activity in CHO cells expressing the hA2A AR, with IC50 values below 100 nM, and the most potent compounds showing IC50 values in the low nanomolar range (e.g., 7.7 nM). researchgate.net

Functional Potency (IC50) of Selected Thiadiazolo[5,4-d]pyrimidine Derivatives
Compound DerivativeTarget ReceptorMechanismFunctional Potency (IC50, nM)
2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diaminehA2AInverse Agonist7.42
2-benzyl-7-amino-thiazolo[5,4-d]pyrimidine derivativehA2AAntagonist7.7

Molecular docking studies have provided valuable insights into the binding modes of thiadiazolo[5,4-d]pyrimidine derivatives within the adenosine receptor binding pockets, corroborating the in vitro experimental data. These computational models suggest key interactions that are crucial for the observed affinity and selectivity.

For related pyrimidine-based scaffolds, a common binding motif involves the formation of a bidentate hydrogen bond between the exocyclic amino group and a nitrogen atom of the pyrimidine (B1678525) ring with a conserved asparagine residue in transmembrane helix 6 (N6.55) of the receptors. rsc.org The aromatic core of the thiadiazolopyrimidine scaffold typically engages in π-π stacking interactions with a conserved phenylalanine residue in extracellular loop 2 (EL2). rsc.org These interactions anchor the ligand in the binding pocket, while substituents at various positions can form additional contacts with hydrophobic residues, influencing the compound's affinity and selectivity for different receptor subtypes.

Anticancer and Antiproliferative Activities

The thiadiazolo[5,4-d]pyrimidine core and its isosteres have also been explored for their potential as anticancer agents, demonstrating cytotoxic and antiproliferative effects against a variety of human cancer cell lines in vitro.

In vitro cytotoxicity assays have shown that derivatives of the broader thiazolopyrimidine family exhibit significant growth-inhibitory effects against several cancer cell lines.

MCF-7 (Human Breast Adenocarcinoma): Several studies have reported the cytotoxic effects of related compounds against MCF-7 cells. One study on 1,3,4-thiadiazolo-[3,2-α]-pyrimidine-6-carbonitrile derivatives found that certain compounds were highly active against MCF-7 cell lines. Another series of thiazolo[3,2-c]pyrimidines also exhibited strong to moderate cytotoxic effects against MCF-7 cells. researchgate.net

HepG2 (Human Liver Carcinoma): Thiazolo[3,2-c]pyrimidine derivatives have demonstrated strong cytotoxic effects against HepG2/C3A cell lines at a concentration of 100μM. researchgate.net Other studies on 1,3,4-thiadiazole (B1197879) derivatives have also confirmed significant anticancer activity against HepG2 cells.

MGC-803 (Human Gastric Carcinoma): While direct data on Thiadiazolo[5,4-d]pyrimidine-5,7-diamine against MGC-803 is limited, studies on closely related scaffolds are informative. A series of tetrasubstituted pyrimidines was evaluated against MGC-803 cells, with one compound showing a potent inhibitory effect with an IC50 value of 2.98 μM. ekb.eg Additionally, a series of unife.itnih.govunifi.ittriazolo[1,5-a]pyrimidine indole (B1671886) derivatives was tested, with the most active compound exhibiting an IC50 value of 9.47 μM against MGC-803 cells. nih.gov

In Vitro Cytotoxicity (IC50) of Related Pyrimidine Derivatives Against Cancer Cell Lines
Compound ClassCell LineCytotoxicity (IC50, µM)
Tetrasubstituted pyrimidineMGC-8032.98
unife.itnih.govunifi.itTriazolo[1,5-a]pyrimidine indole derivative (H12)MGC-8039.47

Research into the anticancer mechanisms of thiadiazolopyrimidine derivatives has led to the identification of several specific molecular targets.

Kinases: The structural similarity of the fused pyrimidine scaffold to the adenine (B156593) ring of ATP makes it a prime candidate for kinase inhibition. 2,7-Diamino-thiazolo[4,5-d]pyrimidine analogues have been synthesized and identified as novel inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, showing potent and selective EGFR inhibitory activities. mdpi.com Related scaffolds like thiazolo[5,4-b]pyridine (B1319707) have also been developed as potent inhibitors of various kinases, including c-KIT and phosphoinositide 3-kinase (PI3K). nih.govmdpi.com

CD73: CD73 is an ecto-5'-nucleotidase that generates immunosuppressive adenosine in the tumor microenvironment. A study aimed to develop dual-blockers of CD73 and the A2A adenosine receptor by combining the thiazolo[5,4-d]pyrimidine core with a benzenesulfonamide (B165840) group, a feature of known CD73 inhibitors. While the resulting compounds were potent A2A inverse agonists, they only exhibited weak inhibitory activity against the CD73 enzyme. nih.gov This suggests that while the scaffold has potential, further optimization is needed to achieve potent CD73 inhibition.

PARP1 and STAT3: A series of 5-amino-7-(substituted)-2[(naphthalene-2-yloxy)methyl]- unife.itresearchgate.netunifi.itthiadiazolo-[3,2-α]-pyrimidine-6-carbonitrile derivatives were designed and evaluated as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair. In silico molecular docking studies showed that these compounds had a good binding mode in the active site of the PARP1 enzyme. The same study also noted that these analogues could act as STAT3 inhibitors. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., ERK Pathway Suppression)

While direct studies on this compound are limited, research on related thiadiazole-pyrimidine derivatives has demonstrated significant activity in modulating key cellular signaling pathways implicated in cancer. One study focused on a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative, investigating its effects on colorectal cancer (CRC) cells. nih.gov This compound was found to significantly inhibit the proliferation of HCT116 CRC cells. nih.govresearchgate.net

Mechanistic investigations revealed that the compound's antiproliferative effects are linked to its ability to suppress the MEK/ERK signaling pathway. nih.govresearchgate.netfarmaceut.org The compound was shown to inhibit the activation of MEK/ERK signaling in HCT116 cells, and its effects on cell apoptosis were comparable to those of the known MEK inhibitor U0126. nih.govresearchgate.net This inhibition of the ERK pathway contributes to G2/M cell cycle arrest and the induction of mitochondria-mediated apoptosis. nih.govresearchgate.net Further studies on nih.goveujournal.orgresearchgate.nettriazolo[1,5-a]pyrimidine indole derivatives also showed significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of key kinases such as ERK1/2, c-Raf, and MEK1/2. mdpi.com

Table 1: Antiproliferative Activity of a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative against HCT116 Cells

Time Point IC₅₀ (µmol L⁻¹)
48 hours 8.04 ± 0.94
72 hours 5.52 ± 0.42

Data sourced from multiple references. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., CD73, Dihydrofolate Reductase, Kinases)

Derivatives of the thiadiazolopyrimidine scaffold and its isomers have been evaluated as inhibitors of several important enzyme classes.

Kinase Inhibition: The closely related thiazolo- and oxazolo[5,4-d]pyrimidine (B1261902) scaffolds are recognized as "privileged structures" in the design of kinase inhibitors. Derivatives have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) that are crucial in cancer progression.

EGFR and VEGFR2 Inhibition: Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines have been synthesized and shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with IC₅₀ values in the low nanomolar range. researchgate.net

CDK Inhibition: Certain 2,4,5-trisubstituted pyrimidines incorporating a thiazole (B1198619) ring have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), with IC₅₀ values in the sub-micromolar range against various cancer cell lines. nih.gov Another class, 2-anilino-4-(thiazol-5-yl)pyrimidines, was also characterized as transcriptional CDK inhibitors. nih.gov

Aurora Kinase Inhibition: Aminothiazole derivatives and modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines have been developed as potent inhibitors of Aurora A and Aurora B kinases. nih.gov

PI3K Inhibition: Novel thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, with one compound showing nanomolar IC₅₀ values against PI3Kα, PI3Kγ, and PI3Kδ isoforms. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme for the synthesis of nucleic acids, making it a target for antimicrobial and anticancer agents. nih.govwikipedia.org A key structural feature of many DHFR inhibitors is a 2,4-diamino substituted pyrimidine ring. researchgate.net While direct inhibition of DHFR by this compound has not been extensively reported, its 5,7-diamine substitution mirrors the crucial 2,4-diamino feature. Studies on related heterocyclic systems, such as thiazolo[4,5-d]pyridazines, have yielded highly potent DHFR inhibitors, with one compound demonstrating an IC₅₀ of 0.06 μM. nih.govnih.gov

CD73 Inhibition: The ecto-5'-nucleotidase (CD73) is an emerging target in cancer immunotherapy. Efforts to develop dual-acting blockers targeting both CD73 and the A₂A adenosine receptor have explored the thiazolo[5,4-d]pyrimidine core. However, the synthesized compounds, which combined the thiazolopyrimidine core with a benzenesulfonamide group characteristic of CD73 inhibitors, were found to be weak inhibitors of the CD73 enzyme.

Table 2: Kinase Inhibition Profile of Related Thiazolo- and Oxazolo-pyrimidine Derivatives

Compound Class Target Kinase Representative IC₅₀
Thiazolo[5,4-b]pyridines PI3Kα 3.4 nM
Thiazolo[5,4-b]pyridines PI3Kγ 1.8 nM
Thiazolo[5,4-b]pyridines PI3Kδ 2.5 nM
Thiazolo[4,5-d]pyridazines DHFR 0.06 µM
Furo/Oxazolo[5,4-d]pyrimidines EGFR 3 nM

Data sourced from multiple references. researchgate.netmdpi.comnih.gov

Antimicrobial Activity

The thiadiazolopyrimidine nucleus and its isomers have been a source of compounds with notable antimicrobial properties. mdpi.comnih.gov

Antibacterial Spectrum and Potency against Gram-positive and Gram-negative Strains

Studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives have demonstrated a significant inhibitory effect against various bacterial strains. researchgate.net A number of synthesized compounds recorded notable activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.netresearchgate.net The evaluation of other thiazolo pyrimidine derivatives confirmed their potential as antibacterial agents against strains including Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. eujournal.org

Antifungal Efficacy against Key Fungal Pathogens

The same series of thiazolo[4,5-d]pyrimidines that showed antibacterial effects were also tested for antifungal activity. A significant inhibitory effect was documented for several compounds against the key fungal pathogen Candida albicans. researchgate.net Further screening of different thiazolo pyrimidine derivatives showed activity against fungal strains such as Aspergillus fumigatus and Aspergillus niger. eujournal.org

Table 3: Minimum Inhibitory Concentration (MIC) of Thiazolo[4,5-d]pyrimidine Derivatives

Microbial Strain Type MIC (µg/mL)
Staphylococcus aureus ATCC 25923 Gram-positive Bacteria 10–20
Escherichia coli ATCC 25922 Gram-negative Bacteria 40
Candida albicans DSM 70443 Fungus 50

Data sourced from reference researchgate.net.

Investigation of Anti-biofilm Properties

Bacterial biofilms pose a significant challenge due to their resistance to conventional antimicrobial agents. Research into novel nih.govnih.govresearchgate.netThiadiazole[3,2-a]pyrimidin-5-ones has identified them as promising agents for dispersing pre-formed, mature biofilms. mdpi.com One derivative, in particular, exhibited remarkable dispersal activity against biofilms of relevant Gram-positive and Gram-negative pathogens. mdpi.com The thiadiazolo-pyrimidine nucleus is recognized for its potential in developing compounds with antibiofilm activity. nih.gov

Other Pharmacological Activities (In Vitro)

Beyond the activities detailed above, the broader class of thiazolo[5,4-d]pyrimidines has been extensively studied for other in vitro pharmacological effects. A significant body of research has identified these compounds as potent and selective antagonists and inverse agonists of adenosine receptors, particularly the A₂A subtype. mdpi.com Furthermore, specific 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain signaling. The scaffold is also widely recognized for its general antiproliferative activities against various human cancer cell lines. nih.gov

Evaluation of Antidepressant-like Effects in Cellular Models

While direct in vitro studies on the antidepressant-like effects of this compound in cellular models are not extensively documented, research on the closely related thiazolo[5,4-d]pyrimidine scaffold offers valuable insights. Derivatives of this related structure have been shown to exhibit significant affinity for adenosine receptors, which are implicated in the pathophysiology of depression.

A study focusing on 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives revealed their potent antagonism at human A1 and A2A adenosine receptors. nih.gov These receptors, when activated, can modulate neurotransmitter release and neuronal excitability, processes that are often dysregulated in depressive disorders. The antagonist activity of these compounds was quantified through radioligand binding assays in Chinese Hamster Ovary (CHO) cells stably expressing the human A1 and A2A adenosine receptors. nih.gov

Notably, the 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative demonstrated high affinity for both receptors, with Ki values of 1.9 nM for the A1 receptor and 0.06 nM for the A2A receptor. nih.gov Functional assays in the same cell lines confirmed the antagonistic properties of these compounds by measuring their ability to inhibit the effects of an adenosine receptor agonist on adenylyl cyclase activity. nih.gov The potent A2A receptor antagonists showed IC50 values in the low nanomolar range, indicating their ability to effectively block the signaling of this receptor at the cellular level. nih.gov

These findings suggest that the antidepressant-like effects observed in animal models with these compounds may be mediated, at least in part, by their interaction with adenosine receptors. nih.gov Although this data is for a related thiazolo[5,4-d]pyrimidine scaffold, it provides a plausible mechanistic hypothesis for the potential antidepressant activity of this compound, warranting further investigation into its effects on adenosine receptor signaling in relevant neuronal cell models.

Table 1: In Vitro Adenosine Receptor Affinity and Potency of a Representative Thiazolo[5,4-d]pyrimidine Derivative

CompoundhA1 Ki (nM)hA2A Ki (nM)hA2A IC50 (nM)
2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine1.90.0614

Data sourced from a study on thiazolo[5,4-d]pyrimidine derivatives. nih.gov

Assessment of Anti-inflammatory and Antinociceptive Responses

The potential of the thiadiazolo[5,4-d]pyrimidine framework in modulating inflammatory and nociceptive pathways has been explored through various in vitro studies. Research has particularly highlighted the antinociceptive properties of derivatives of the closely related 2-(2-Furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine.

In one study, a series of N5-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamines were synthesized and evaluated for their interaction with the A2A adenosine receptor, a key player in pain signaling. nih.gov Competition binding experiments revealed that two derivatives exhibited exceptionally high affinity for the human A2A receptor, with the high-affinity constant (KH) in the femtomolar range. nih.gov

Functional activity was assessed using cyclic AMP (cAMP) experiments in cell lines expressing the human A2A adenosine receptor. nih.gov These assays demonstrated that the compounds behave as potent inverse agonists. nih.gov Inverse agonism at the A2A receptor is a significant finding, as it suggests that these compounds can reduce the basal activity of the receptor, a mechanism that is distinct from simple antagonism and may offer therapeutic advantages in pain management. nih.gov

While direct in vitro studies detailing the anti-inflammatory mechanisms of this compound are limited, the broader class of thiazolopyrimidine derivatives has been noted for its anti-inflammatory potential. researchgate.net This suggests that the core scaffold may contribute to anti-inflammatory effects, possibly through the modulation of inflammatory mediators or signaling pathways. However, further cellular assays are required to elucidate the specific mechanisms.

Table 2: A2A Adenosine Receptor Binding Affinity of Representative 2-(2-Furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine Derivatives

CompoundhA2A Receptor Affinity (KH)
Derivative 13Femtomolar range
Derivative 14Femtomolar range

Data sourced from a study on 2-(2-Furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives. nih.gov

Analysis of Antiviral Properties against Relevant Viral Targets

The thiadiazolopyrimidine nucleus is recognized for its diverse biological activities, including antiviral properties. nih.gov However, specific in vitro antiviral data for this compound against a wide range of viral targets is not extensively available in the current literature. Research on structurally related compounds provides some indication of the potential of this heterocyclic system.

For instance, studies on the isomeric thiazolo[4,5-d]pyrimidine scaffold have demonstrated antiviral activity. A series of acyclonucleosides derived from 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, a guanine (B1146940) analogue, were tested for their efficacy against several viruses. nih.gov One derivative, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, showed significant in vitro activity against human cytomegalovirus (HCMV). nih.gov This compound was found to have a cytotoxicity profile similar to the established antiviral drug ganciclovir (B1264) and demonstrated potent activity against ganciclovir-resistant strains of HCMV, with the exception of those with mutations in the UL97 gene. nih.gov

Furthermore, research into other related pyrimidine-fused heterocyclic systems has also revealed antiviral potential. A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines showed that certain derivatives exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

While these findings are promising and highlight the potential of the broader class of pyrimidine-fused heterocycles as antiviral agents, they are not directly on the this compound scaffold. Therefore, comprehensive in vitro screening of this compound against a panel of relevant viral targets is necessary to determine its specific antiviral properties.

Determination of Antiglycation and Antioxidant Potential

The thiadiazolopyrimidine scaffold has been associated with both antiglycation and antioxidant activities, which are crucial in combating the cellular damage implicated in various chronic diseases, including diabetes and its complications. nih.gov

Similarly, the antioxidant potential of the thiadiazolopyrimidine core has been noted. nih.gov Antioxidant compounds can neutralize reactive oxygen species (ROS), thereby preventing oxidative stress and cellular damage. The antioxidant capacity of a compound can be evaluated through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and metal chelating activity assays. These assays quantify the ability of a compound to scavenge free radicals or chelate pro-oxidant metal ions.

Although the broader thiadiazolopyrimidine class shows promise in these areas, detailed in vitro studies are required to specifically quantify the antiglycation and antioxidant potential of this compound and to elucidate the underlying mechanisms of action.

Characterization of Corticotropin Releasing Factor (CRF) Receptor Antagonism

The corticotropin-releasing factor (CRF) system plays a central role in the body's response to stress, and dysregulation of this system is implicated in anxiety, depression, and other stress-related disorders. Consequently, CRF receptor antagonists are of significant interest as potential therapeutic agents.

While there is no direct evidence of this compound acting as a CRF receptor antagonist, studies on the isomeric thiazolo[4,5-d]pyrimidine scaffold have explored this possibility. A series of thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their binding affinity to the CRF1 receptor. nih.gov

In these studies, the ability of the compounds to inhibit the binding of a radiolabeled ligand, 125I-Tyr0-sauvagine, to membranes from HEK 293 cells stably expressing the human CRF1 receptor was assessed. nih.gov The results indicated that two of the synthesized thiazolo[4,5-d]pyrimidine derivatives, at a concentration of 1000 nM, showed approximately 25% inhibition of the radioligand binding. nih.gov

Furthermore, selected compounds from this series were evaluated for their effects on the mRNA gene expression of neurotransmitters implicated in anxiety and depression in RN46A cells. nih.gov One compound was observed to cause a significant upregulation of CRF1 mRNA, suggesting a selective effect on CRF1 gene expression. nih.gov

It is crucial to note that these findings are for the thiazolo[4,5-d]pyrimidine scaffold, which is an isomer of the thiadiazolo[5,4-d]pyrimidine core. The difference in the arrangement of the heteroatoms in the five-membered ring could significantly impact the compound's ability to bind to the CRF1 receptor. Therefore, dedicated in vitro binding and functional assays are necessary to determine if this compound possesses any affinity for or antagonist activity at CRF receptors.

Table 3: CRF1 Receptor Binding Affinity of Representative Thiazolo[4,5-d]pyrimidine Derivatives

CompoundConcentration (nM)% Inhibition of Radioligand Binding
5o1000~25%
5s1000~25%

Data sourced from a study on thiazolo[4,5-d]pyrimidine derivatives. nih.gov

Advanced Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations for Elucidating Interactions

Molecular modeling and dynamics simulations have been instrumental in elucidating the interactions between thiadiazolo[5,4-d]pyrimidine derivatives and their biological targets. These computational techniques provide insights into the binding modes, affinities, and the dynamic behavior of the ligand-protein complexes.

Ligand-Protein Docking for Target Identification and Binding Mode Analysis

Molecular docking studies have been pivotal in identifying and characterizing the interactions of thiadiazolo[5,4-d]pyrimidine derivatives with various biological targets. A significant body of research has focused on their role as antagonists for adenosine (B11128) receptors, which are implicated in a range of physiological processes. For instance, derivatives of 2,7-diamino-thiazolo[5,4-d]pyrimidine have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception. nist.govresearchgate.net

Docking studies on 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones have helped to delineate their hypothetical binding modes within the human A3 adenosine receptor model. nih.gov Similarly, extensive research on 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives has revealed their potential as dual antagonists for both the A1 and A2A adenosine receptors. nih.gov The in vitro findings for these compounds were strongly supported by the results of molecular docking simulations. nih.gov

Specifically, for derivatives of 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, docking studies have been crucial in understanding their potent inverse agonist activity at the A2A adenosine receptor. nih.gov These computational analyses provide a detailed picture of the key amino acid residues involved in the binding and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Prediction of Binding Energies and Energetic Contributions to Ligand-Target Recognition

Beyond identifying binding modes, computational methods are employed to predict the binding energies of ligands to their protein targets. These predictions are crucial for ranking potential drug candidates and understanding the energetic contributions of different structural modifications. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are utilized to calculate the binding free energies of ligand-protein complexes. nih.govfrontiersin.org

For thiadiazolo[5,4-d]pyrimidine derivatives, binding affinity data, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are determined experimentally and can be correlated with computationally predicted binding energies. For example, a derivative of 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibited a high A2A adenosine receptor binding affinity with a Ki value of 8.62 nM. nih.gov Another study on 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives identified compounds with exceptionally high affinity for the human A2A receptor, with the high-affinity component (KH) in the femtomolar range. nih.gov

These studies, which combine experimental binding assays with computational predictions, allow for a deeper understanding of the structure-activity relationships (SAR). By analyzing the energetic contributions of different substituents on the thiadiazolo[5,4-d]pyrimidine core, researchers can make informed decisions to optimize ligand-target recognition and enhance potency.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the electronic structure and properties of molecules. While specific DFT studies on Thiadiazolo[5,4-d]pyrimidine-5,7-diamine are not extensively reported in the reviewed literature, the methodologies have been widely applied to similar heterocyclic systems, providing a framework for understanding its characteristics.

Study of Electronic Properties, Reactivity, and Tautomerism

DFT calculations are used to determine a molecule's geometric and electronic properties, such as bond lengths, bond angles, dipole moments, and molecular orbital energies (HOMO and LUMO). acs.orgjchemrev.com These parameters are crucial for understanding the molecule's reactivity and potential interaction mechanisms. For instance, studies on related triazolo pyrimidine (B1678525) and aminothiadiazole derivatives have utilized DFT to analyze their electronic structure, spectroscopic properties, and reactivity descriptors. acs.orgjchemrev.comnih.gov

A key area of investigation for amino-substituted heterocyclic compounds is tautomerism, as the different tautomeric forms can exhibit distinct biological activities. Quantum chemical calculations can predict the relative stabilities of different tautomers in various environments. researchgate.netsuperfri.org For example, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT was used to calculate the energy barrier for the conversion between the amino and imino tautomers, indicating the predominance of the amino form in the solid state. nih.gov Similar computational approaches could be applied to this compound to understand its potential tautomeric equilibria, which would be crucial for accurate molecular modeling and drug design.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Evaluation

In silico ADME prediction and drug-likeness evaluation are essential components of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties and its potential to be developed into an orally bioavailable drug.

Several studies on derivatives of the this compound scaffold have incorporated in silico ADME and drug-likeness predictions. A notable example is the use of the SwissADME web tool, which provides a range of descriptors related to pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. nih.gov For instance, a study on piperazine- and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives reported that several of the synthesized compounds possessed good drug-likeness profiles as predicted by SwissADME. nih.gov

The "Rule of Five," proposed by Lipinski, is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. In silico tools can quickly calculate these properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on various thiadiazole-based molecules have shown that these compounds can exhibit good oral bioavailability by adhering to Lipinski's rule of five. nih.gov

The "Bioavailability Radar" provided by tools like SwissADME offers a visual representation of a compound's drug-likeness based on six key physicochemical properties. nih.gov This allows for a rapid assessment of whether a molecule falls within the optimal range for oral bioavailability. Such in silico evaluations are critical for prioritizing which compounds should be synthesized and advanced to more resource-intensive experimental testing.

Below is an interactive table summarizing the typical parameters evaluated in silico for drug-likeness and ADME properties for compounds based on the thiadiazolo[5,4-d]pyrimidine scaffold, based on general findings for similar heterocyclic compounds.

PropertyDescriptionFavorable Range for Oral Bioavailability
Molecular Weight (MW) The mass of a molecule.< 500 g/mol
Lipophilicity (LogP) The partition coefficient between octanol (B41247) and water, indicating lipid solubility.-0.7 to +5.0
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, a predictor of drug transport properties.20 to 130 Ų
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (O or N).≤ 5
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (O or N).≤ 10
Rotatable Bonds The number of bonds that allow free rotation, indicating molecular flexibility.≤ 9
Gastrointestinal (GI) Absorption Prediction of absorption from the gut into the bloodstream.High
Blood-Brain Barrier (BBB) Permeation Prediction of the ability to cross the blood-brain barrier.Yes/No
CYP Inhibition Prediction of inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions.No (for major isoforms)
Drug-Likeness Rules Adherence to established rules like Lipinski's, Ghose's, Veber's, etc.No violations

Future Research Perspectives and Translational Potential

The thiadiazolo[5,4-d]pyrimidine scaffold represents a promising "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. Future research is poised to build upon this foundation, aiming to translate these promising compounds into clinically effective therapeutic agents. This will involve a multi-pronged approach that integrates advanced synthesis, computational modeling, and systems biology to design next-generation drugs with improved efficacy and safety profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.